

# JMV 449 Acetate: Application Notes and Protocols for Experimental Use

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## Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B8144713

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## Introduction

**JMV 449 acetate** is a potent and metabolically stable agonist of the neurotensin receptor 1 (NTS1). As a synthetic analog of the C-terminal fragment of neurotensin, JMV 449 is a valuable tool for investigating the physiological and pathological roles of NTS1 signaling in various biological systems. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **JMV 449 acetate** in both in vitro and in vivo settings.

## Chemical Properties and Solubility

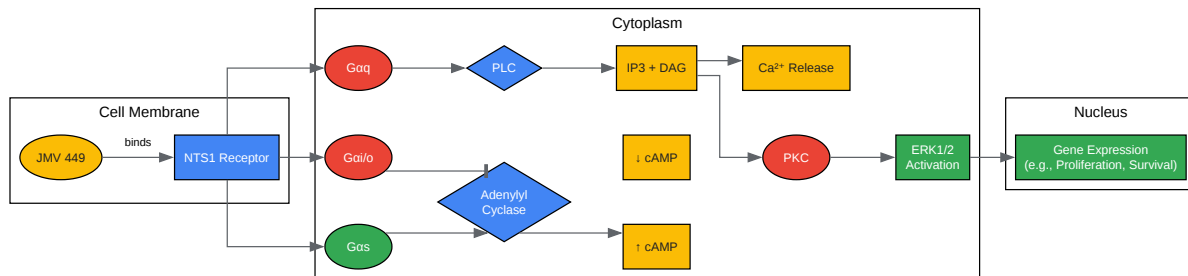
**JMV 449 acetate** is a peptide analog with the sequence H-Lys- $\psi$ (CH<sub>2</sub>NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form enhances its solubility and stability.

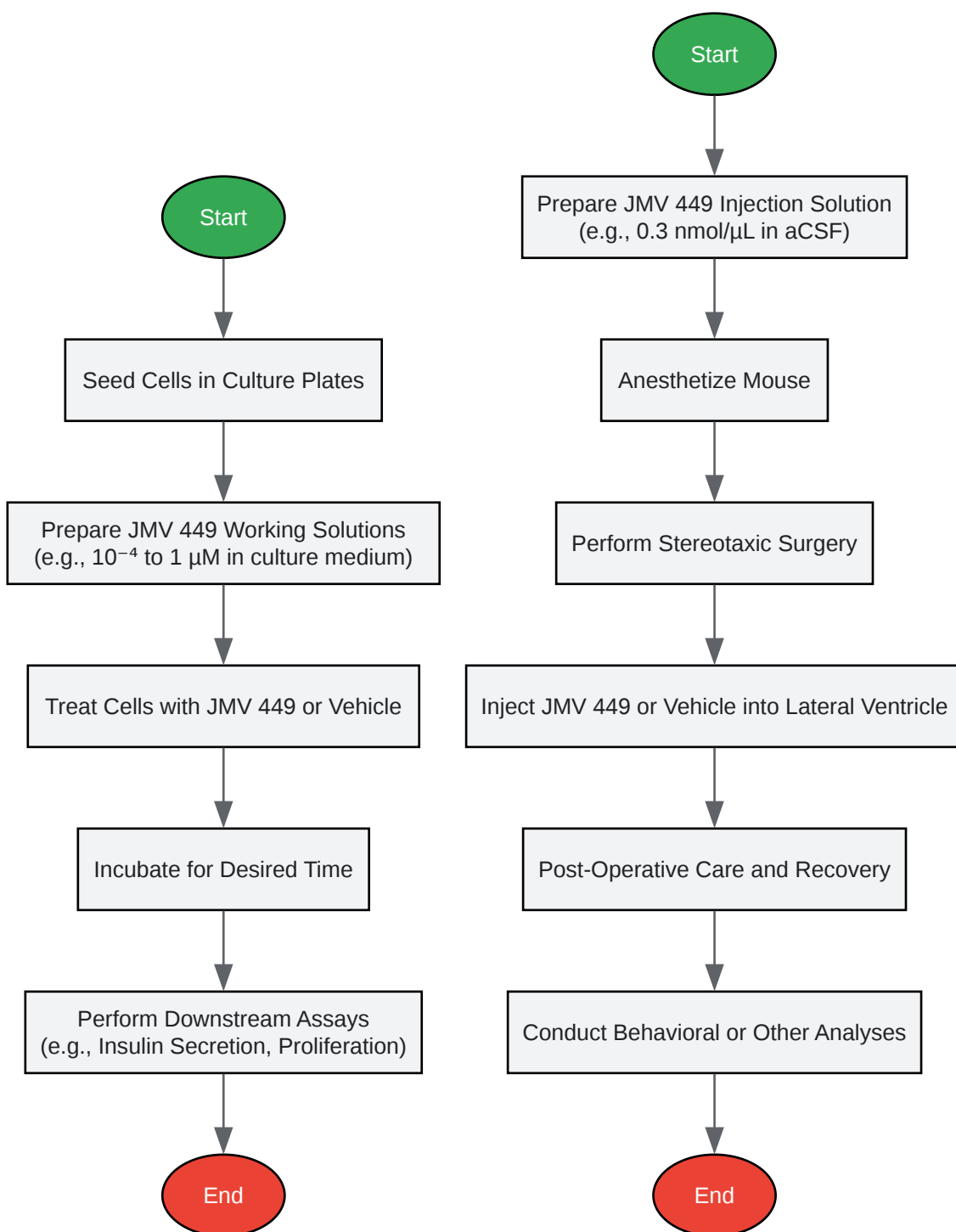
Table 1: Solubility and Molecular Weight of JMV 449 and its Acetate Salt

Form	Molecular Weight ( g/mol )	Solubility
JMV 449 (free base)	746.96	Water: up to 0.80 mg/mL
JMV 449 Acetate	~807.03 (varies by batch)	Water: 100 mg/mL (123.91 mM); DMSO: 10 mM

## Signaling Pathway of JMV 449

JMV 449 exerts its biological effects by activating the NTS1, a G protein-coupled receptor (GPCR). Upon binding, NTS1 initiates a cascade of intracellular signaling events. The primary signaling pathways activated by NTS1 include the G $\alpha$ <sub>q</sub>, G $\alpha$ <sub>i/o</sub>, and G $\alpha$ <sub>13</sub> pathways, leading to the activation of phospholipase C (PLC), modulation of adenylyl cyclase (AC) activity, and activation of the ERK1/2 MAP kinase pathway. There is also evidence for G $\alpha$ <sub>s</sub> coupling, resulting in increased cAMP levels.





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